Product packaging for 1-Ethyl-1,3,3-trimethylindan(Cat. No.:CAS No. 60899-29-8)

1-Ethyl-1,3,3-trimethylindan

Cat. No.: B13938222
CAS No.: 60899-29-8
M. Wt: 188.31 g/mol
InChI Key: VAGHKHBGEGOUMJ-UHFFFAOYSA-N
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Description

1-Ethyl-1,3,3-trimethylindan is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20 B13938222 1-Ethyl-1,3,3-trimethylindan CAS No. 60899-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60899-29-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-ethyl-1,3,3-trimethyl-2H-indene

InChI

InChI=1S/C14H20/c1-5-14(4)10-13(2,3)11-8-6-7-9-12(11)14/h6-9H,5,10H2,1-4H3

InChI Key

VAGHKHBGEGOUMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=CC=CC=C21)(C)C)C

Origin of Product

United States

Reaction Chemistry and Mechanistic Elucidation of the 1 Ethyl 1,3,3 Trimethylindan Framework

Electrophilic Aromatic Substitution Reactions on the Indan (B1671822) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of the indan system. In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. ukim.mk The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. stackexchange.com

Halogenation Mechanisms and Regioselectivity

Halogenation involves the introduction of a halogen atom (typically chlorine or bromine) onto the aromatic ring, usually in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. chadsprep.compressbooks.publibretexts.org The catalyst polarizes the halogen molecule, generating a potent electrophile that is attacked by the aromatic ring. libretexts.org The reaction proceeds via the standard electrophilic aromatic substitution mechanism. masterorganicchemistry.com

For 1-ethyl-1,3,3-trimethylindan, the alkyl substituents direct the incoming halogen to the ortho and para positions. Steric hindrance from the C1 and C3 substituents is expected to play a significant role in determining the final product distribution. While specific studies on the halogenation of this compound are not prevalent, related research on 1,3-disubstituted arenes shows that halogenation can be directed to the meta position under specific conditions, such as via an iridium-catalyzed borylation followed by copper-mediated halogenation, though traditional methods favor ortho/para substitution. organic-chemistry.org

Table 1: Predicted Regioselectivity in Halogenation of this compound

PositionElectronic EffectSteric HindrancePredicted Outcome
C4 Ortho (Activating)High (near C3 gem-dimethyl)Minor Product
C5 Meta-likeLowPossible Product
C6 Para (Activating)LowMajor Product
C7 Ortho (Activating)Moderate (near C1-ethyl)Minor Product

Nitration and Sulfonation Pathways

Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). smolecule.com Sulfonation involves the use of fuming sulfuric acid (H₂SO₄ containing SO₃) to introduce a sulfonic acid group (-SO₃H).

Studies on the nitration of related indan derivatives provide insight into the expected regioselectivity. For instance, the nitration of 1-phenyl-1,3,3-trimethylindan (B1294448) is a known transformation. smolecule.com Research on the synthesis of 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane describes a non-selective nitration process using a traditional nitro-sulfur method, which yields a mixture of the 5-nitro and 6-nitro isomers. researchgate.net This suggests that for this compound, nitration would likely produce a mixture of isomers, with substitution occurring at the less sterically hindered positions of the aromatic ring. An acid-catalyzed rearrangement of tetrahydroquinoline derivatives can also lead to substituted aminoindanes, which can subsequently be nitrated. google.com

Transformations of Alkyl Substituents on the Indan Ring

The alkyl groups on the five-membered ring of this compound can also undergo chemical transformations, providing another avenue for functionalization.

Selective Oxidation and Reduction at the Ethyl and Methyl Groups

The oxidation of benzylic positions, such as the methylene (B1212753) group (C2) of the indan ring, is a common transformation. ias.ac.inresearchgate.net Reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent are often used to convert benzylic methylenes to ketones (indanones). ias.ac.inresearchgate.net For instance, indane itself can be oxidized to 1-indanone. ukim.mk While direct selective oxidation of the ethyl or methyl groups on the quaternary C1 or C3 carbons is challenging due to the lack of benzylic protons, the methylene group at C2 is susceptible to such reactions. The oxidation of benzylic C-H bonds can be a key step in the synthesis of various heterocyclic compounds. mdpi.com

Reduction of the alkyl groups is generally not a relevant transformation unless they have been previously oxidized. For example, if the C2 methylene were oxidized to a carbonyl, it could be reduced back to a methylene group or to a hydroxyl group using standard reducing agents.

Functionalization Reactions at the Benzylic Positions

The C2 methylene hydrogens and the hydrogens on the carbon of the ethyl group attached to C1 are at benzylic positions and are thus activated for radical substitution or deprotonation. rsc.orgrsc.org Benzylic C-H bonds can be functionalized through various methods, including metallaphotoredox catalysis and electrochemical approaches. rsc.orgsemanticscholar.org Benzylic bromination using N-bromosuccinimide (NBS) under radical conditions, followed by a Kornblum-type oxidation, can introduce an oxo-group at the benzylic position. ukim.mk This provides a two-step method for the oxo-functionalization of indane derivatives. ukim.mk Furthermore, deprotonation of benzylic C-H bonds, facilitated by π-coordination to a metal, can generate a benzylic carbanion that can react with various electrophiles. rsc.org The selective functionalization of unactivated C-H bonds, including those at benzylic sites, is an active area of research. researchgate.netnih.gov

Table 2: Potential Functionalization Reactions at Benzylic Positions

PositionReagent/MethodProduct Type
C2-Methylene Pyridinium Chlorochromate (PCC)Indanone
C2-Methylene N-Bromosuccinimide (NBS), then DMSOIndanone (Kornblum Oxidation)
C2-Methylene Metallaphotoredox CatalysisC-C or C-N bond formation

Ring-Opening and Rearrangement Reactions of the Indan System

The indan ring system is generally stable but can undergo ring-opening or rearrangement reactions under specific, often acidic, conditions. Acid-catalyzed rearrangements of related structures are known. For example, certain tetrahydroquinoline derivatives can rearrange to form substituted aminoindanes in the presence of strong acids like H₂SO₄ or anhydrous HF. google.comgoogleapis.comgoogleapis.com

In the context of polyfluoroarenes, heating with antimony pentafluoride can cause ring contraction of a tetralin system to an indan, or expansion of a benzocyclobutene to an indan, indicating the possibility of skeletal rearrangements under harsh Lewis acidic conditions. fluorine1.ru Similarly, acid-catalyzed Wagner-Meerwein rearrangements are observed in related bicyclic systems. dss.go.th While specific examples for this compound are scarce, these precedents suggest that treatment with strong acids could potentially lead to skeletal reorganization. Other specialized reactions can lead to the ring-opening of heterocyclic systems attached to an indan framework or the synthesis of indenes via ring-opening of isoxazolidines. researchgate.netindiascienceandtechnology.gov.in

Acid-Catalyzed Skeletal Rearrangements

The indan framework, particularly when substituted with alkyl groups, is susceptible to skeletal rearrangements under acidic conditions. These transformations are typically driven by the formation and subsequent stabilization of carbocation intermediates. For this compound, protonation by a strong acid would preferentially occur on the aromatic ring. However, under forcing conditions or with Lewis acids, reactions involving the aliphatic ring can be initiated, leading to the formation of a carbocation.

The stability of the potential carbocation intermediates is a key factor governing the reaction pathway. The indan skeleton itself is utilized as a model system for studying carbocation stability and rearrangements. solubilityofthings.com Acid-catalyzed reactions can induce Wagner-Meerwein rearrangements, involving the migration of an alkyl group (a methyl or ethyl group in this case) or a ring-expansion/contraction to alleviate strain and form a more stable carbocationic species.

For instance, studies on related polyfluorinated benzocycloalkenes have demonstrated that acid-catalyzed (using SbF₅) ring expansion is a common pathway. Perfluoro-1-ethylbenzocyclobutene, a smaller ring system, rearranges upon treatment with antimony pentafluoride at elevated temperatures to yield perfluorinated indan and 2-methylindan derivatives. fluorine1.rufluorine1.ru This highlights the thermodynamic driving force towards the formation of the five-membered indan ring system from strained precursors.

In the case of this compound, the formation of a tertiary carbocation at the C1 position would be a plausible intermediate. This cation could then undergo a Current time information in Bangalore, IN.tubitak.gov.tr-shift of one of the gem-dimethyl groups from C3 to C2, or potentially a ring expansion to a tetralin derivative, if such a pathway leads to a more thermodynamically stable product. The precise outcome of such rearrangements is highly dependent on the specific acid catalyst and reaction conditions employed. researchgate.net

Table 1: Potential Acid-Catalyzed Rearrangement Pathways for Alkyl-Substituted Indans

Starting MoietyCatalyst/ConditionsKey IntermediatePotential ProductsDriving Force
Substituted BenzocyclobuteneLewis Acid (e.g., SbF₅), HeatSecondary/Tertiary CarbocationRing-Expanded Indan DerivativesRelief of Ring Strain
Alkyl-Substituted IndanStrong Acid (e.g., PPA, H₂SO₄)Tertiary Indanyl CationRearranged Indan Isomers, TetralinsFormation of a More Stable Carbocation
1-Indanone OximeLewis Acid (e.g., AlCl₃)Nitrenium IonHydrocarbostyril (Lactam)Beckmann Rearrangement researchgate.net

Thermal and Photochemical Transformations

The response of the this compound framework to thermal and photochemical energy input leads to a variety of transformations, distinct from acid-catalyzed pathways. These reactions often involve excited electronic states or radical intermediates.

Photochemical reactions of indan derivatives are well-documented. A common transformation is the synthesis of indan-1-ones from appropriately substituted precursors. For example, the irradiation of certain 2,5-dialkylphenacyl chlorides results in a photoenolization reaction that is a key step in the formation of the indan-1-one ring system. rsc.orgresearchgate.net This process proceeds through a triplet excited state, leading to intramolecular hydrogen abstraction and subsequent cyclization. rsc.org

Another significant photochemical reaction involving the indan scaffold is photohalogenation. The photochemical bromination of substituted indan-1-ones, for instance, has been studied in detail. tubitak.gov.trtubitak.gov.tr This reaction proceeds via a free-radical mechanism where irradiation of molecular bromine generates bromine radicals. These radicals then abstract a hydrogen atom from the indan ring, typically at a benzylic position, to form a stabilized radical intermediate, which then reacts with another molecule of bromine to yield the brominated product and propagate the chain. Depending on the reaction conditions and the substrate, various mono-, di-, and tri-brominated products can be synthesized in high yield. tubitak.gov.trtubitak.gov.tr

Intramolecular photochemical cycloadditions have also been observed in more complex indan systems. For example, γ-allenyl-substituted 2-alkylideneindan-1,3-diones undergo an intramolecular oxa-Diels-Alder reaction upon irradiation. semanticscholar.org This reaction proceeds from the singlet excited state of the s-cis enone moiety to form pyran-fused products. semanticscholar.org

Table 2: Summary of Photochemical Transformations in Indan Derivatives

Indan Derivative TypeReaction TypeConditionsKey IntermediatesProductsReference
2,5-Dialkylphenacyl ChloridesPhotoenolization-CyclizationUV Irradiation, Non-nucleophilic SolventTriplet EnolSubstituted Indan-1-ones rsc.org
Substituted Indan-1-onesPhotobrominationBr₂, CCl₄, UV light (e.g., 150W lamp)Indanyl Radical, Bromine RadicalPolybromoindan-1-ones tubitak.gov.trtubitak.gov.tr
2-Alkylideneindan-1,3-dionesIntramolecular oxa-Diels-AlderUV IrradiationSinglet Excited State, Diallyl RadicalPyran-fused Indans semanticscholar.org

Radical Chemistry Involving Indan Derivatives

The indan framework is an active participant in a variety of free-radical reactions. wikipedia.org These reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps and typically target the C-H bonds of the five-membered ring, which are activated by the adjacent aromatic ring (benzylic positions). libretexts.org

Initiation: A radical reaction is initiated by the formation of a free radical, often through the homolytic cleavage of a weak bond using heat or light. libretexts.orgmasterorganicchemistry.com For example, UV radiation can cleave molecular bromine (Br₂) into two bromine radicals (Br•), initiating reactions like allylic or benzylic bromination. libretexts.org

Propagation: Once formed, a reactive radical can abstract a hydrogen atom from the indan ring. The benzylic C-H bonds at the C1 and C2 positions of the this compound skeleton are the most likely sites for hydrogen abstraction, as this leads to the formation of a resonance-stabilized tertiary (at C1) or secondary (at C2) benzylic radical. This new radical can then react with other molecules to continue the chain. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org

Specific examples of radical chemistry involving indans include:

Radical Halogenation: As mentioned in the photochemical section, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a classic method for benzylic bromination. This proceeds via a radical chain mechanism. libretexts.org

Radical Cyclo-coupling: Innovative synthetic methods have been developed that use radical-carbanion coupling to form the indan ring. In these Sᵣₙ1 reactions, an aryl radical generated on a side chain can couple with an intramolecular carbanion to efficiently form five-membered rings, even creating sterically hindered quaternary carbon centers. rsc.org

Addition to Unsaturated Systems: Radicals derived from indane precursors can add to other molecules. For example, manganese acetate-mediated radical reactions of various compounds with nih.govfullerene can produce novel nih.govfullerene-fused indane derivatives. mdpi.com

Polymerization: Indane-1,3-dione derivatives have been utilized as photoinitiators in both radical and cationic photopolymerization reactions, highlighting the ability of the indan scaffold to participate in the generation of radical species for industrial applications. masterorganicchemistry.com

The stability of the intermediate radical is a crucial factor in these reactions. Radicals are stabilized by electron-donating groups and delocalization. The tertiary benzylic radical that would form at the C1 position of this compound is highly stabilized by both the phenyl group and the three adjacent alkyl groups (one ethyl, two methyl), making this position a likely focal point for radical-mediated transformations.

Advanced Spectroscopic and Spectrometric Investigations for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.jst.go.jpunibo.itmassbank.eufao.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-Ethyl-1,3,3-trimethylindan. This non-destructive analytical method provides profound insights into the molecular framework by mapping the chemical environments of individual atoms. In a typical ¹H-NMR spectrum of a related trimethylindan compound, key signals can be observed that correspond to the various proton environments within the molecule. For instance, a singlet appearing between δ 1.2–1.4 ppm is characteristic of the three methyl groups, while aromatic protons typically resonate in the δ 6.7–7.1 ppm region. Similarly, ¹³C-NMR spectroscopy is instrumental in confirming the carbon backbone of the molecule.

The power of NMR extends beyond simple spectral assignments. It allows for the exploration of dynamic molecular processes and complex structural features.

Conformational isomers are stereoisomers that can be interconverted by rotation about single bonds. vaia.com In solution, molecules like this compound are not static but exist as an equilibrium of different conformations. The five-membered ring of the indan (B1671822) system can adopt various puckered conformations to minimize steric strain.

The relative stability of these conformers is influenced by the steric interactions between the substituents. For instance, in cyclohexane (B81311) derivatives, bulky groups prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. vaia.com A similar principle applies to the indan ring system, where the ethyl and trimethyl groups will orient themselves to achieve the most stable, lowest-energy conformation. NMR spectroscopy, by measuring chemical shifts and coupling constants, can provide detailed information about the predominant conformation in solution and the equilibrium between different isomeric forms.

Dynamic NMR (D-NMR) is a specialized technique used to study the rates of chemical exchange processes, such as bond rotations and ring inversions. unibo.it For this compound, the rotation around the C1-ethyl bond and the inversion of the five-membered ring are dynamic processes that can be investigated using D-NMR.

At sufficiently low temperatures, these dynamic processes can be "frozen" on the NMR timescale, leading to the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the separate signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these hindered rotations and inversions. unibo.it

While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals that are difficult to assign. Advanced 2D NMR techniques overcome this limitation by correlating different nuclei through their chemical bonds or spatial proximity. youtube.comemerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. emerypharma.comyoutube.com It is invaluable for identifying connected spin systems within the molecule, such as the ethyl group (a CH₂ group coupled to a CH₃ group). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.comyoutube.com This powerful technique allows for the unambiguous assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). emerypharma.com This is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons that have no attached protons.

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a definitive confirmation of its structure. emerypharma.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isomer Differentiation.massbank.eubenchchem.comnih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, confirming the molecular formula C₁₄H₂₀ for this compound. chemspider.com The monoisotopic mass of this compound is 188.156501 Da. chemspider.com

PropertyValue
Molecular Formula C₁₄H₂₀
Average Mass 188.314 Da
Monoisotopic Mass 188.156501 Da
Data sourced from ChemSpider chemspider.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragments, which are then analyzed in the second stage of the mass spectrometer.

The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For instance, the mass spectrum of the related compound 1,1,3-trimethylindan shows a prominent peak at m/z 145, corresponding to the loss of a methyl group. massbank.eu The molecular ion peak is observed at m/z 160. massbank.eu For this compound, characteristic fragmentation would likely involve the loss of an ethyl group (a loss of 29 Da) or a methyl group (a loss of 15 Da). The analysis of these fragmentation pathways provides crucial information for confirming the structure and differentiating it from its isomers. nih.gov

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in isomer differentiation. For this compound, predicted CCS values for different adducts have been calculated. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 189.16378142.1
[M+Na]⁺ 211.14572151.8
[M-H]⁻ 187.14922147.3
Data sourced from PubChemLite uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics and Bond Characterization

For this compound, these spectra are dominated by vibrations associated with its key structural components: the substituted benzene (B151609) ring, the five-membered cyclopentane (B165970) ring, and the various C-H bonds of the methyl and ethyl substituents. Analysis of these spectra provides insights into bond strengths, molecular symmetry, and conformational details.

The vibrational spectrum of this compound can be divided into distinct regions corresponding to aromatic and aliphatic C-H stretching, as well as carbon-carbon bond stretching. The high-frequency region of the spectrum is particularly informative for identifying these characteristic groups.

Aromatic C-H Stretching: The benzene portion of the indan skeleton features C-H bonds that typically absorb in the 3100-3000 cm⁻¹ region. The precise position and number of these peaks can offer clues about the substitution pattern on the aromatic ring.

Aliphatic C-H Stretching: The ethyl and multiple trimethyl groups contribute to strong absorption bands in the 3000-2850 cm⁻¹ range. rsc.org Asymmetric and symmetric stretching vibrations of the CH₃ (methyl) and CH₂ (methylene) groups can usually be resolved.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. These bands can be sharp and are highly characteristic of the aromatic system.

Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Spectroscopic Activity
Aromatic C-HStretching3100 - 3000IR (moderate), Raman (strong)
Aliphatic C-H (CH₃, CH₂)Stretching3000 - 2850IR (strong), Raman (strong)
Aromatic C=CRing Stretching1620 - 1450IR (variable), Raman (variable)
Aliphatic C-CStretching1250 - 800IR (weak), Raman (moderate)

Note: The data in this table represents typical, generalized frequency ranges for the specified functional groups and are not based on a published experimental spectrum of this compound.

Vibrational spectroscopy is also sensitive to the physical state of the sample, allowing for the study of intermolecular interactions. For a non-polar molecule like this compound, the primary intermolecular forces are weak van der Waals interactions. When transitioning from a solution (where molecules are relatively isolated by solvent) to the solid state (where molecules are in a fixed, packed arrangement), subtle shifts in vibrational frequencies can be observed.

In the solid state, crystal lattice forces can restrict molecular motion and lead to peak splitting or the appearance of new bands not seen in the solution spectrum. This phenomenon, known as factor group splitting, arises from the interactions between translationally non-equivalent molecules within the crystal's unit cell. Furthermore, slight changes in C-H stretching or bending frequencies can indicate the presence and nature of close intermolecular contacts in the crystalline form.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The carbon atom at position 1 (C1) of the indan ring in this compound is a stereogenic center. It is bonded to four different groups: a methyl group, an ethyl group, the C2-methylene group of the five-membered ring, and the C7a-aromatic carbon of the indan skeleton. This chirality means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are essential for characterizing these enantiomers. libretexts.orgslideshare.net

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. rsc.orgresearchgate.net It measures the difference in absorption between left- and right-circularly polarized light by a chiral sample. doi.org While a non-chiral molecule will not exhibit a CD signal, a chiral molecule will show a unique CD spectrum with positive or negative peaks. slideshare.net

For this compound, the benzene ring acts as the primary chromophore (light-absorbing group). The chiral environment created by the C1 stereocenter influences the electronic transitions of this chromophore. This interaction gives rise to a characteristic CD signal, particularly for the ¹Lₐ and ¹Lₑ transitions of the benzene ring, which occur in the ultraviolet region (around 200-280 nm). The resulting peaks and troughs in the CD spectrum are known as Cotton effects. The sign of the Cotton effect associated with a specific electronic transition can often be correlated to the absolute configuration (R or S) of the stereocenter, making CD an invaluable tool for stereochemical assignment in chiral indans. uni-muenchen.de

Property Description Relevance to this compound
Chromophore The light-absorbing part of the molecule.The substituted benzene ring of the indan core.
Chiral Center The C1 carbon atom with four different substituents.Induces chirality and allows for differential interaction with polarized light.
Cotton Effect Characteristic positive or negative peaks in the CD spectrum near an absorption band.The sign and magnitude of the Cotton effect in the 200-280 nm region would be used to determine the absolute configuration (R/S) of the enantiomers.
Enantiomeric Purity The measurement of the excess of one enantiomer in a mixture.The intensity of the CD signal is proportional to the enantiomeric excess, allowing for its quantification.

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. unibo.it For a chiral molecule, the magnitude and sign of this rotation vary with wavelength.

In regions far from an absorption band, the optical rotation changes gradually, resulting in a plain ORD curve. However, at wavelengths near the absorption maximum of a chromophore, the rotation undergoes rapid changes, passing through a peak and a trough. This characteristic feature is also known as a Cotton effect and is directly related to the CD spectrum through the Kronig-Kramers transforms. For this compound, an anomalous ORD curve would be expected in the UV region corresponding to the benzene chromophore's absorption. This provides another method for determining the absolute configuration and confirming the enantiomeric purity of a sample. uni-muenchen.de

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice, yielding a detailed molecular model.

Although a specific crystal structure for this compound is not publicly documented, the technique has been successfully applied to closely related substituted indan derivatives. rsc.orguni-muenchen.deunibo.it If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide unambiguous information on:

Absolute Configuration: For a resolved enantiomer, the analysis can directly determine the R or S configuration at the C1 chiral center.

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.

Conformation: The exact puckering of the five-membered ring (e.g., an envelope or twisted conformation).

Intermolecular Interactions: The arrangement of molecules in the crystal lattice (packing) and the distances and geometries of any close contacts between them.

The data obtained would serve as the ultimate benchmark for validating structures proposed by other spectroscopic methods or computational models.

Parameter Information Provided by X-ray Crystallography
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of every atom in the unit cell.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-H).
Bond Angles The angles formed by three connected atoms (e.g., C-C-C).
Torsional Angles The dihedral angles that define the molecule's conformation, including the puckering of the five-membered ring.

Computational Chemistry and Theoretical Modeling of 1 Ethyl 1,3,3 Trimethylindan

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay in computational chemistry for predicting molecular geometries, energies, and other properties. For indan (B1671822) derivatives, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are prone to chemical attack.

DFT studies on substituted indoles and imidazoles, which share structural motifs with indan, have been used to calculate properties like heats of formation and to evaluate relative stability. niscpr.res.in These calculations often employ functionals like B3LYP with various basis sets to model the system accurately. niscpr.res.in The insights gained from these related heterocyclic systems are transferable to understanding the electronic landscape of substituted indans. Furthermore, DFT is instrumental in studying the effects of different substituents on the structural and electronic properties of complex molecules. aip.orgreading.ac.uk

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. Time-dependent DFT (TD-DFT) is particularly useful for calculating electronic absorption spectra (UV-Vis). mdpi.com For instance, in studies of thiazole (B1198619) azo dyes incorporating an indane ring, TD-DFT calculations have been used to estimate the maximum absorption wavelength (λmax), showing good agreement with experimental values measured in solvents like chloroform. mdpi.com

Similarly, DFT can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov For example, the GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for NMR chemical shift predictions. nih.gov By comparing the calculated spectra of a molecule like 1-Ethyl-1,3,3-trimethylindan with its experimentally obtained spectra, researchers can confirm its structure and gain a more detailed understanding of its electronic environment.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.comossila.com Their energies and spatial distributions are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. irjweb.com A small gap suggests that the molecule can be easily excited, indicating higher reactivity and lower kinetic stability. mdpi.comirjweb.com In contrast, a large HOMO-LUMO gap implies high stability. irjweb.com For various organic molecules, including those with structures analogous to indan, DFT calculations are used to determine these orbital energies and predict reactivity. mdpi.combuketov.edu.kz For example, in thiazole azo dyes with an indane component, the nature of substituent groups was found to dictate the energy and shape of the LUMO, directly influencing the molecule's reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Model System

ParameterValue (eV)Implication
EHOMO-6.297Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.810Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.487A larger gap indicates higher stability and lower chemical reactivity. irjweb.com

Note: Data is representative for a generic heterocyclic system studied by DFT/B3LYP method and serves as an illustrative example. irjweb.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org Rooted in classical mechanics (Newton's laws of motion), MD simulations can reveal the conformational landscape of flexible molecules like this compound, which has a flexible ethyl group and a non-planar five-membered ring. These simulations provide insights into the different shapes (conformations) the molecule can adopt and the energetic barriers between them.

MD is also crucial for understanding how molecules interact with each other or with a solvent. nih.gov By simulating a system containing multiple molecules, researchers can study aggregation, solvation effects, and the binding of a molecule to a receptor site. For instance, MD simulations have been used to study the interaction of various ligands with biological targets, providing atomic-level detail on binding mechanisms. nih.govscispace.comrsc.org This approach could be used to explore how this compound might interact with other molecules or material surfaces.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful toolkit for mapping out the potential pathways of a chemical reaction, identifying transition states, and calculating activation energies. rsc.orgorientjchem.org This allows for the elucidation of complex reaction mechanisms that are difficult to probe experimentally. researchgate.net Using DFT, researchers can model the entire energy profile of a reaction, from reactants to products, through all intermediates and transition states. orientjchem.orgrsc.org

For a molecule like this compound, computational methods could be used to study its synthesis, potential degradation pathways, or its participation in reactions like electrophilic aromatic substitution on the benzene (B151609) ring. For example, quantum chemical studies have detailed the multi-step synthesis of complex molecules, calculating the energy barriers for each step, including additions, rearrangements, and cyclizations. rsc.org These computational insights are invaluable for optimizing reaction conditions and predicting potential byproducts.

Quantitative Structure-Reactivity/Spectroscopic Property Relationship (QSRR/QSPR) Modeling for Indan Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's properties) and using mathematical methods to create a predictive equation. mdpi.comnih.gov

For a class of compounds like indan derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or spectroscopic characteristics based on variations in their substituent groups. ijper.org Similarly, a QSRR model could predict their reactivity in a specific chemical transformation. These models often employ a range of statistical techniques, from multiple linear regression (MLR) to more advanced methods like support vector machines (SVM) and artificial neural networks. mdpi.comnih.gov The development of robust QSPR models for indan systems would enable the rapid screening of virtual compounds and the rational design of new molecules with desired properties, without the need for synthesis and testing of every candidate.

Role As a Precursor in Advanced Chemical Synthesis and Materials Research

Utilization of 1-Ethyl-1,3,3-trimethylindan in the Synthesis of Complex Organic Molecules

The synthesis of intricate organic molecules often relies on precursors that offer a combination of a stable scaffold and reactive sites. This compound fits this description, enabling chemists to construct larger, more complex structures. Its indan (B1671822) framework can be chemically modified through various reactions, such as electrophilic substitution on the aromatic ring or functionalization of the alkyl groups. These modifications are pivotal in academic and industrial research for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. The specific arrangement of the ethyl and trimethyl groups can also impart chirality, a critical feature in the synthesis of stereospecific molecules.

Indan Derivatives as Building Blocks for Specialty Polymer Monomers

Indan derivatives are recognized for their role in the development of specialty polymers with enhanced thermal stability, optical clarity, and mechanical strength. While direct polymerization of this compound is not common, its derivatives can be functionalized to create monomers suitable for polymerization. For instance, the introduction of polymerizable groups like vinyl or acrylate (B77674) moieties onto the indan structure can yield monomers that, when polymerized, result in materials with high glass transition temperatures and excellent transparency. These properties are highly sought after in the manufacturing of optical lenses, high-performance films, and advanced engineering plastics. The bulky, rigid nature of the indan core contributes to the dimensional stability and reduced birefringence of the resulting polymers.

Precursors for Advanced Electronic or Optoelectronic Materials

The development of next-generation electronic and optoelectronic devices often hinges on the design of novel organic materials with tailored properties. Indan-based compounds are being explored for their potential in this area. The aromatic system of this compound can be modified to tune its electronic characteristics, making its derivatives candidates for use as charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components of organic photovoltaics (OPVs). The insulating properties of the alkyl groups can also be advantageous in creating materials that prevent charge leakage in electronic components. Research in this field focuses on synthesizing indan derivatives with extended conjugation to achieve desired light-emitting or semiconducting properties.

Indan Systems in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The rigid and well-defined shape of the indan scaffold makes it an attractive component for designing host molecules in host-guest systems. Derivatives of this compound can be functionalized to create cavities or binding sites capable of selectively encapsulating smaller guest molecules. These interactions are fundamental to applications such as chemical sensing, drug delivery, and catalysis. The hydrophobic nature of the trimethylindan core can drive the association with nonpolar guests in aqueous environments, a key principle in the design of synthetic receptors. The specific stereochemistry of substituted indans can also lead to enantioselective recognition of chiral guest molecules.

Advanced Analytical Methodologies for Purity and Isomeric Analysis

Development of Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The separation of enantiomers is a significant challenge since they possess identical physical and chemical properties in an achiral environment. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving enantiomers by utilizing a chiral stationary phase (CSP). researchgate.netcsfarmacie.cz The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. researchgate.net

For 1-Ethyl-1,3,3-trimethylindan, a non-polar compound, normal-phase chiral HPLC is often the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have demonstrated broad applicability for separating a wide range of chiral compounds. nih.gov The development of a successful chiral HPLC method involves screening various columns and mobile phase compositions to achieve optimal separation.

Research Findings: While specific studies on the chiral separation of this compound are not extensively documented in public literature, the methodology can be inferred from the analysis of structurally similar chiral compounds. The key is to select a CSP that provides sufficient stereochemical recognition. The separation is influenced by the type of chiral selector, the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol), flow rate, and column temperature. csfarmacie.cz The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is determined by comparing the peak areas of the two enantiomers in the chromatogram. chromatographyonline.com

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation of this compound
ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H)
Mobile Phasen-Hexane / Isopropanol (99:1, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)9.7 min
Resolution (Rs)> 1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Profiling in Synthetic Batches

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities in synthetic chemical batches. ua.es The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. For a compound like this compound, which is amenable to GC analysis, GC-MS allows for the detection of trace-level impurities that may arise from starting materials, side reactions, or degradation. nist.gov

Research Findings: In the synthesis of this compound, potential impurities could include isomers, unreacted starting materials, or byproducts from alkylation and cyclization reactions. A typical GC-MS analysis involves injecting a diluted sample into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting mass-to-charge ratio of the fragments is detected. ua.es The fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries (like NIST) for impurity identification. jmaterenvironsci.com For novel impurities, high-resolution mass spectrometry (HRMS) can provide accurate mass data to help elucidate the elemental composition.

Table 2: Potential Impurities in this compound Synthesis and Typical GC-MS Data
Potential ImpurityRetention Time (min)Key Mass Fragments (m/z)Method of Identification
1,1,3-Trimethylindan10.2145, 131, 115, 91Library Match (NIST)
Positional Isomers of Ethyl-trimethylindan12.1 - 12.8188, 173, 159, 131Mass Spectrum Interpretation
Over-alkylated Products (e.g., Diethyl-trimethylindan)14.5216, 201, 187, 159Mass Spectrum Interpretation
Unreacted Phenylpropene derivative9.5Specific to starting materialComparison with starting material standard

Development of Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-MS)

For exceptionally complex samples, such as natural fragrances or environmental extracts where this compound might be one of hundreds of components, conventional one-dimensional GC-MS may not provide sufficient resolution. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power. shimadzu.com In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different, shorter column before detection. shimadzu.com This results in a two-dimensional chromatogram with vastly increased peak capacity and structured separation, where chemically related compounds often appear in the same region of the 2D plot. chromatographyonline.com

Research Findings: The application of GCxGC-MS to fragrance analysis has shown its ability to separate co-eluting components and reveal minor constituents that are masked in 1D GC-MS. chromatographyonline.comjeolusa.com For a sample containing this compound, a typical GCxGC setup would use a non-polar primary column (separating by boiling point) and a polar secondary column (separating by polarity). This allows for the separation of isomers and other structurally similar compounds from the main analyte and the complex matrix. Time-of-flight (TOF) mass spectrometers are often preferred for GCxGC due to their high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second dimension separation. jeolusa.com

Table 3: Illustrative GCxGC-MS Parameters for Analysis of a Complex Mixture Containing this compound
ParameterCondition
1st Dimension Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
2nd Dimension Column2 m x 0.1 mm ID, 0.1 µm film (e.g., DB-17ms)
Modulation Period6 s
Oven Program50 °C (2 min), ramp 5 °C/min to 280 °C (5 min)
DetectorTime-of-Flight Mass Spectrometer (TOF-MS)
BenefitSeparation of isomers from matrix interferences

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself. bwise.krsigmaaldrich.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk By comparing the integral of a specific, well-resolved signal from the analyte with that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high accuracy and precision. sigmaaldrich.com

Research Findings: For this compound, ¹H qNMR is the most common approach. ox.ac.uk The process involves accurately weighing the analyte and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube and dissolving them in a deuterated solvent. acs.org Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei for accurate quantification. sigmaaldrich.com The purity is calculated using a formula that incorporates the weights, molecular weights, integral values, and number of protons for both the analyte and the internal standard. ox.ac.uk qNMR is particularly valuable as it is a non-destructive technique and can provide structural information simultaneously. researchgate.net It serves as an orthogonal method to chromatographic techniques for purity validation. acs.org

Table 4: Key Parameters and a Sample Calculation for qNMR Purity Assessment of this compound
ParameterValue/Condition
Spectrometer500 MHz NMR
Internal Standard (IS)Maleic Acid (Certified Purity: 99.9%)
SolventChloroform-d (CDCl₃)
Relaxation Delay (D1)30 s
Analyte Signal (protons)Aromatic protons (4H)
IS Signal (protons)Olefinic protons (2H)
Purity Calculation Formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS (%)

Stereochemical Aspects of Indan Derivatives and 1 Ethyl 1,3,3 Trimethylindan

Analysis of Chirality at the Indan (B1671822) C-1 Position

The carbon atom at the C-1 position of the indan ring system is a common site for the generation of chirality. When this carbon is bonded to four different substituents, it becomes a stereocenter, also known as a chiral center. This is precisely the case for 1-Ethyl-1,3,3-trimethylindan. The C-1 carbon in this molecule is attached to an ethyl group, a methyl group, the C-2 methylene (B1212753) group of the cyclopentane (B165970) ring, and the C-7a quaternary carbon of the fused aromatic ring. Due to this substitution pattern, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-1-Ethyl-1,3,3-trimethylindan and (S)-1-Ethyl-1,3,3-trimethylindan.

The principle of chirality at the C-1 position is a recurring theme in the chemistry of indan derivatives. For instance, compounds such as (±)-indan-1-ol and (±)-1-aminoindan are recognized as chiral molecules due to the presence of a stereocenter at this position. aip.org The study of such chiral indan derivatives is crucial for applications where specific stereoisomers are required, as the spatial arrangement can dictate molecular interactions and activity. The generation of a single stereocenter at the C-1 position of the indan ring makes these compounds valuable subjects for stereochemical studies and applications in asymmetric synthesis. aip.org

Diastereoselective and Enantioselective Synthesis Pathways for Indan Scaffolds

The construction of specific stereoisomers of indan derivatives is a significant objective in organic synthesis. This is achieved through diastereoselective and enantioselective reactions, which control the formation of new stereocenters.

Diastereoselective Synthesis aims to produce a specific diastereomer from a starting material that may already contain one or more stereocenters. Several powerful methods have been developed for the diastereoselective synthesis of complex molecules containing the indan scaffold. One approach is the one-pot [3+2] cycloaddition of in situ generated azomethine ylides with 2-alkenylindolenines, which yields spiro[pyrazolone-4,2′-pyrrolidine] scaffolds with high diastereoselectivity. rsc.org Another strategy involves a triple cascade reaction between a cyclohexanone, a β-nitrostyrene, and a 2-arylidene-1,3-indanedione to produce spiro trans-decalinol derivatives with excellent diastereoselectivity. rsc.org Furthermore, β-lactam synthons have been utilized in a diastereoselective pathway to create functionally rich octahydroindole-based molecular scaffolds. nih.gov

Enantioselective Synthesis focuses on the preferential formation of one enantiomer over the other from a prochiral or racemic starting material. For indan scaffolds, a primary strategy involves the asymmetric reduction of a prochiral 1-indanone. This can be accomplished through transfer or pressure hydrogenation using an optically active catalyst to produce chiral (S)- or (R)-indanols, which are versatile intermediates. google.comgoogle.com Other notable enantioselective methods include:

Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives, which provides chiral 3-aryl-1-indanones in high yields and excellent enantiomeric excess. beilstein-journals.orgorganic-chemistry.org

An asymmetric carbonyl-ene reaction followed by an intramolecular Heck cyclization starting from silyloxyallenes. acs.org

Palladium-catalyzed asymmetric reductive-Heck reactions to synthesize enantiomerically enriched 3-substituted indanones. researchgate.net

These advanced synthetic routes provide access to optically active indan-based structures, which are crucial for various scientific investigations.

Synthesis TypeMethodStarting Materials (Examples)Product (Example Scaffold)Key FeaturesReference
Diastereoselective[3+2] Cycloaddition4-Aminopyrazolones, Aldehydes, IndoleninesIndolenine-derived spiro[pyrazolone-4,2′-pyrrolidine]Excellent yields and diastereoselectivities (up to >20:1 dr) rsc.org
DiastereoselectiveTriple Cascade (Michael/nitro-Michael/Aldol)Cyclohexanone, β-nitrostyrene, 2-Arylidene-1,3-indanedioneSpiro trans-decalinol derivativesForms five contiguous stereocenters rsc.org
EnantioselectiveAsymmetric ReductionSubstituted 1-Indanones(R)- or (S)-IndanolsUses optically active catalysts for transfer hydrogenation google.comgoogle.com
EnantioselectiveAsymmetric Reductive Heck Reactionortho-Substituted Chalcones3-Substituted IndanonesHigh enantioselectivity researchgate.net
EnantioselectiveRhodium-Catalyzed Asymmetric CyclizationPinacolborane Chalcone Derivatives3-Aryl-1-indanonesHigh yields and up to 95% enantiomeric excess beilstein-journals.org

Resolution Techniques for Chiral Indan Mixtures

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process called chiral resolution is required to separate them. libretexts.orgpharmaguideline.com Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is challenging. The most common strategy involves converting the enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.org The resulting diastereomers have different physical properties and can be separated by conventional techniques such as fractional crystallization. wikipedia.org

For the resolution of racemic indan derivatives, several methods have been successfully employed:

Diastereomeric Salt Formation: This is the most prevalent method. For basic indan derivatives like 1-aminoindan (B1206342), chiral acids are used as resolving agents. A thorough investigation found that naturally occurring chiral dicarboxylic acids, such as L(+)-aspartic acid, L(-)-malic acid, and (2R,3R)-tartaric acid, are effective for resolving racemic 1-aminoindan via fractional crystallization of the resulting diastereomeric salts. google.com Conversely, for acidic indan derivatives, chiral bases like brucine, strychnine, and quinine (B1679958) are often used. libretexts.org

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes. In a notable example of kinetic resolution, the enzyme from Bacillus sp. SUI-12 was used to selectively hydrolyze one enantiomer of a racemic N-acetylated indan derivative, leaving the other enantiomer in high enantiomeric excess. nih.gov This method is valued for its high selectivity and operation under mild conditions.

Racemic Compound TypeResolving Agent TypeExample Resolving AgentsReference
Basic (e.g., 1-Aminoindan)Chiral AcidL(+)-Aspartic acid, L(-)-Malic acid, (2R,3R)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid libretexts.orggoogle.com
AcidicChiral BaseBrucine, Strychnine, Quinine, 1-Phenylethanamine libretexts.org
Amide (e.g., N-acetylated indan)Enzyme (Kinetic Resolution)Bacillus sp. SUI-12 nih.gov

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical stability of a chiral compound refers to its resistance to racemization or epimerization under a given set of conditions. Epimerization is the change in the configuration at only one of several stereogenic centers in a molecule. For a molecule with a single stereocenter like this compound, epimerization is synonymous with inversion of configuration, leading to the formation of its other enantiomer.

Specific experimental studies on the stereochemical stability and epimerization of this compound are not prevalent in the surveyed literature. However, based on fundamental principles of stereochemistry, the chiral center at the C-1 position, being a saturated sp³-hybridized carbon, is expected to be configurationally stable under standard conditions of temperature and pressure. The inversion of this stereocenter would require the breaking and reforming of a covalent bond, a process that demands a significant input of energy.

Such epimerization or racemization events in related systems typically occur under specific, often harsh, reaction conditions. For example, acid-induced epimerization has been observed in the synthesis of complex indole (B1671886) alkaloids, where it can be used strategically to enhance the yield of a desired diastereomer. mdpi.com The process often involves the formation of a planar, achiral intermediate (like a carbocation) or a transient species that allows for attack from either face, leading to a loss or change of stereochemical information. The concept of axial-to-central chirality transfer, where the chirality of a starting material is lost to create a new stereocenter, further illustrates that stereochemical configurations can be altered under specific cyclization or reaction conditions. researchgate.net

In the absence of such specific reaction conditions (e.g., strong acids/bases or high temperatures), the stereocenter of this compound is predicted to be stable, and the compound would not readily undergo epimerization.

Environmental Transformation Pathways: Mechanistic Studies

Photochemical Degradation Mechanisms of Indan (B1671822) Hydrocarbons

The photochemical degradation of indan hydrocarbons like 1-Ethyl-1,3,3-trimethylindan in the atmosphere is primarily initiated by reactions with photochemically generated hydroxyl (•OH) radicals. These highly reactive species are often referred to as the "detergent" of the troposphere due to their central role in the removal of many pollutants wikipedia.org.

The degradation process is initiated by the abstraction of a hydrogen atom from the hydrocarbon structure by a hydroxyl radical, leading to the formation of a stable water molecule and an alkyl radical (R•). The indan structure of this compound presents several potential sites for hydrogen abstraction, including the ethyl and methyl substituents, as well as the benzylic positions on the indan ring. The reaction can be generalized as:

RH + •OH → R• + H₂O

Following its formation, the alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) present in the atmosphere to form a peroxy radical (RO₂•):

R• + O₂ → RO₂•

The subsequent fate of the peroxy radical is complex and depends on ambient conditions, including the concentrations of nitrogen oxides (NOₓ). In a typical atmospheric environment, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂):

RO₂• + NO → RO• + NO₂

The alkoxy radical is a key intermediate that can undergo further reactions, such as unimolecular decomposition or isomerization, leading to the formation of a variety of oxygenated products including aldehydes, ketones, and alcohols. For this compound, these reactions can lead to ring-opening or the formation of functionalized indan derivatives.

It is important to note that the rate of photochemical degradation is influenced by factors such as the intensity of solar radiation, the concentration of hydroxyl radicals, and the specific structure of the hydrocarbon. While direct photolysis (degradation by direct absorption of light) is a potential pathway for some aromatic compounds, for many VOCs like indan hydrocarbons, the reaction with hydroxyl radicals is the dominant atmospheric removal process.

Oxidative Degradation Pathways in Environmental Matrices

In addition to atmospheric oxidation, this compound can undergo oxidative degradation in other environmental matrices such as water and soil. These processes can be mediated by various chemical oxidants or catalyzed by mineral surfaces.

In aqueous environments, hydroxyl radicals can also be generated through processes like the Fenton reaction (reaction of hydrogen peroxide with ferrous ions), leading to oxidative degradation pathways similar to those in the atmosphere. The reaction of aromatic compounds with hydroxyl radicals can be inhibited by dissolved natural organic matter (NOM), which can act as a scavenger for the radicals usgs.gov.

The presence of the indan ring system, with its fused aromatic and aliphatic rings, provides multiple sites for oxidative attack. Oxidation can occur at the benzylic carbons, leading to the formation of hydroperoxides, alcohols, and ketones. The aromatic ring itself can also be hydroxylated, which is a common initial step in the degradation of aromatic hydrocarbons. This can be followed by ring cleavage, leading to the formation of smaller, more water-soluble organic compounds.

The alkyl substituents (ethyl and trimethyl groups) on the indan structure also influence its reactivity. The tertiary carbon atoms are particularly susceptible to oxidation. The degradation products will depend on the specific oxidant and the reaction conditions. For instance, strong oxidants can lead to more extensive degradation and mineralization (conversion to CO₂ and H₂O), while milder conditions may result in the formation of various oxygenated intermediates.

Biotransformation Mechanisms: Chemical Pathways by Microorganisms

Microorganisms play a critical role in the environmental degradation of organic compounds, including hydrocarbons like this compound. Biotransformation involves the conversion of a substance into other compounds by living organisms, primarily through enzymatic reactions.

The initial step in the microbial degradation of hydrocarbons is typically an oxidation reaction catalyzed by enzymes known as oxygenases nih.gov. These enzymes introduce oxygen atoms into the hydrocarbon molecule, increasing its polarity and making it more susceptible to further degradation.

For aromatic hydrocarbons, dioxygenase enzymes often catalyze the addition of both atoms of molecular oxygen to the aromatic ring, forming a cis-dihydrodiol. This is a key step in the aerobic degradation pathway of many aromatic compounds. For this compound, this would involve the formation of a substituted indan-cis-dihydrodiol. This intermediate is then further metabolized through dehydrogenation to form a catechol-like derivative, which can then undergo ring cleavage.

Alternatively, monooxygenase enzymes can catalyze the hydroxylation of the alkyl side chains. For this compound, this could involve the oxidation of the ethyl group to form a primary alcohol, or the oxidation of one of the methyl groups. These initial enzymatic attacks render the molecule more water-soluble and provide a foothold for subsequent metabolic steps.

Studies on similar structures, such as indan-1-one, have shown that microorganisms are capable of enzymatic reduction and oxidation reactions, highlighting the potential for a variety of enzyme-mediated transformations for indan derivatives mdpi.com.

The biotransformation pathways for this compound are expected to differ significantly under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, the primary mechanism for the degradation of hydrocarbons involves the use of oxygenases, as described above. The general pathway for the aerobic biodegradation of aromatic hydrocarbons proceeds through the following steps:

Initial Oxidation: Introduction of oxygen into the molecule by monooxygenases or dioxygenases to form alcohols, phenols, or dihydrodiols.

Ring Cleavage: The aromatic ring of the resulting catecholic intermediate is cleaved by dioxygenase enzymes.

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the beta-oxidation pathway, ultimately leading to the production of carbon dioxide, water, and biomass.

The presence of alkyl substituents can influence the rate and pathway of degradation. In some cases, the degradation is initiated at the alkyl side chains before the aromatic ring is attacked.

Anaerobic Degradation: In the absence of oxygen, microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or ferric iron for respiration. The anaerobic degradation of aromatic hydrocarbons is a slower process and involves different enzymatic strategies for activating the stable hydrocarbon molecule.

A common initial reaction in the anaerobic degradation of alkylated aromatic compounds is the addition of fumarate (B1241708) to a benzylic carbon or a methyl group, catalyzed by a glycyl radical enzyme such as benzylsuccinate synthase nih.gov. This initial activation is followed by a series of reactions analogous to beta-oxidation, leading to the removal of the alkyl side chain and the formation of a central aromatic intermediate like benzoyl-CoA. The aromatic ring of benzoyl-CoA is then dearomatized and cleaved, and the resulting products are funneled into central metabolism. For this compound, a similar fumarate addition mechanism could potentially occur at one of the benzylic positions or at one of the methyl groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.